Leucokinin III

Description

Properties

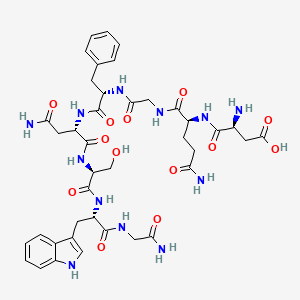

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKMODLZSECHC-DHPWCFLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N12O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Genetic Architecture of Leucokinin Iii

Leucokinin Gene Organization and Precursor Processing

Leucokinins are synthesized as larger precursor proteins, which undergo extensive post-translational modifications to yield the active peptides.

Leucokinins are encoded by specific genes, often referred to as the leucokinin (lk) gene. These genes are transcribed into messenger RNA (mRNA), which is then translated into precursor proteins, known as prepro-leucokinins mdpi.commdpi.com. The structure of these precursors is generally conserved, typically comprising a signal peptide at the N-terminus, followed by one or more copies of mature leucokinin peptides, interspersed with spacer peptides and flanked by proteolytic cleavage sites neurostresspep.eunih.govfrontiersin.org. The number of leucokinin copies (paracopies) encoded within a single precursor can vary significantly among species, ranging from a single copy in Drosophila melanogaster to multiple copies in other insects like Hyphantria cunea or Anopheles gambiae mdpi.comfrontiersin.orgfrontiersin.orgbiologists.com. For instance, the Hyphantria cunea leucokinin gene encodes three distinct leucokinin peptides (HcLK-1, HcLK-2, HcLK-3) frontiersin.orgfrontiersin.org.

Sequence Conservation and Diversity of Leucokinin III and Related Peptides Across Taxa

Leucokinins exhibit notable conservation in their C-terminal sequence, which is critical for their biological activity, while also displaying variations in length and specific amino acid residues across different invertebrate taxa.

A defining characteristic of insect leucokinins, including this compound, is the presence of a conserved C-terminal pentapeptide motif: Phe-Xaa-Xbb-Trp-Gly-NH2 nih.govfrontiersin.orgresearchgate.net. In this motif, the second amino acid (Xaa) is often Tyrosine (Y), Histidine (H), Serine (S), or Asparagine (N), while the third amino acid (Xbb) is commonly Serine (S) or Proline (P), though Alanine (A) can also occur frontiersin.org. This conserved C-terminal amide is crucial for the biological activity and receptor recognition of leucokinins protpi.chsdbonline.orgnih.gov. While this motif is characteristic of insect LKs, related peptides in other invertebrates, such as nematodes, may feature variations like FXXWA-amide, and in mollusks, motifs like FXXWS-amide are observed nih.gov.

Leucokinin peptides vary in length, typically ranging from 6 to 21 amino acids in common insect species mdpi.comnih.gov. For example, Drosophila leucokinin (DLK) is one of the longest characterized members, consisting of 15 amino acids: Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide biologists.com. Other insect species may have shorter or longer leucokinins, often with variations in the N-terminal portion of the peptide while maintaining the conserved C-terminal pentapeptide motif frontiersin.orgfrontiersin.orgbiologists.com. For instance, Hyphantria cunea possesses three leucokinins: HcLK-1 (YFSPWGamide), HcLK-2 (VRFSPWGamide), and HcLK-3 (KVKFSAWGamide) frontiersin.orgfrontiersin.org. Comparisons across taxa reveal that while the C-terminal sequence is highly conserved, the N-terminal regions and the number of peptide copies within a precursor can differ substantially, reflecting evolutionary diversification nih.govfrontiersin.orgbiologists.com.

Orthology and Paralogy within Neuropeptide Families

Understanding the evolutionary relationships of leucokinins requires examining concepts of orthology (genes in different species that evolved from a common ancestral gene by speciation) and paralogy (genes related by duplication within a genome) frontiersin.orgelifesciences.orgunito.it. Leucokinins and their receptors (LKRs) are predominantly found in protostomes, including arthropods and mollusks, but are notably absent in vertebrates mdpi.comnih.govnih.govresearchgate.net. Despite sharing a similar C-terminal motif, insect leucokinins are not considered direct orthologs of vertebrate tachykinins mdpi.comnih.govnih.gov. Instead, the leucokinin system appears to have evolved independently within the protostome lineage. The presence of multiple leucokinin copies within some precursors suggests that gene duplication events (paralogy) have contributed to the diversification of leucokinin signaling within certain lineages frontiersin.orgresearchgate.net. The variation in the presence and complexity of leucokinin systems across different insect orders highlights that this signaling pathway has undergone lineage-specific losses or expansions throughout evolutionary history mdpi.comfrontiersin.org.

Table of Leucokinin Sequences and C-terminal Motifs

| Species | Peptide Name | Sequence (N-terminus to C-terminus) | C-terminal Motif | Reference |

| Drosophila melanogaster | Drosophila Leucokinin (DLK) | Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-NH2 | FHSWG-amide | biologists.com |

| Aedes aegypti | Aedes Leucokinin I | (Sequence not provided, but similar to others) | FXXWG-amide | biologists.com |

| Anopheles gambiae | Anopheles Leucokinin I | (Sequence not provided, but similar to others) | FXXWG-amide | biologists.com |

| Hyphantria cunea | HcLK-1 | Tyr-Phe-Ser-Pro-Trp-Gly-NH2 | FSPWG-amide | frontiersin.orgfrontiersin.org |

| Hyphantria cunea | HcLK-2 | Val-Arg-Phe-Ser-Pro-Trp-Gly-NH2 | FSPWG-amide | frontiersin.orgfrontiersin.org |

| Hyphantria cunea | HcLK-3 | Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2 | FSAWG-amide | frontiersin.orgfrontiersin.org |

| Leucophaea maderae | Leucokinin I | (Sequence not provided, but shares C-terminus) | FXSWG-amide | nih.gov |

| Nematodes (general) | --- | --- | FXXWA-amide | nih.gov |

| Mollusks (general) | --- | --- | FXXWS-amide | nih.gov |

Leucokinin Receptors and Signal Transduction

Leucokinin Receptor Identification and Characterization

The quest to understand leucokinin signaling began with the identification of its cognate receptors. Through techniques such as in silico genome-wide scans and subsequent functional characterization, researchers have successfully identified and characterized leucokinin receptors (LKR) in various insect species. nih.gov For instance, in Drosophila melanogaster, a functional genomics approach led to the complete characterization of its leucokinin receptor. nih.gov Antibodies developed against the receptor have been instrumental in pinpointing its location to known sites of leucokinin activity, including the Malpighian tubules and specific cells within the central nervous system. nih.gov

Leucokinin receptors are classified as G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors that play a crucial role in signal transduction. sdbonline.orgfrontiersin.orgwikipedia.org Specifically, they belong to the Class A (or 1) Rhodopsin-like family of GPCRs. sdbonline.orgfrontiersin.org This classification is based on sequence homology and functional similarities with other members of this receptor class. wikipedia.org The identification of leucokinin receptors often involves searching for candidate GPCRs with similarity to known tachykinin receptors, to which leucokinins and their receptors are homologous. nih.govsdbonline.org

Like other GPCRs, leucokinin receptors possess a characteristic structure consisting of seven transmembrane domains (TMDs) that span the cell membrane. frontiersin.orgwikipedia.org These alpha-helical domains are connected by intracellular and extracellular loops. wikipedia.org The structure of the Hyphantria cunea leucokinin receptor (HcLKR), for example, features seven transmembrane domains with amino acid positions identified for each domain. frontiersin.org The conservation of these domains is crucial for ligand binding and the subsequent activation of the receptor. nih.gov A highly conserved WxFG motif within the first extracellular loop has been identified as critical for proper GPCR trafficking and function. sdbonline.org

Ligand-Receptor Binding Specificity and Potency

The interaction between Leucokinin III and its receptor is characterized by a high degree of specificity and potency. The biological activity of leucokinins is largely dependent on the amidated C-terminal pentapeptide motif, FXXWG-amide. sdbonline.org Studies on the leucokinin receptor in Drosophila (Drosokinin receptor) revealed a high affinity for its ligand, with an EC₅₀ value of 4 x 10⁻¹¹ M. nih.gov In the fall webworm, Hyphantria cunea, different leucokinin isoforms (HcLK-1, HcLK-2, and HcLK-3) exhibited varying potencies when activating the HcLKR, with EC₅₀ values ranging from 8.44 nM to 90.44 nM. nih.gov This demonstrates that while the receptor can be activated by multiple leucokinin isoforms, the potency can differ.

| Ligand | EC₅₀ (nM) |

|---|---|

| HcLK-1 | 90.44 |

| HcLK-2 | 28.0 |

| HcLK-3 | 8.44 |

Intracellular Signaling Cascades Activated by this compound

Upon binding of this compound to its receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. These cascades are responsible for translating the extracellular signal into a specific cellular response.

A primary and well-documented downstream effect of leucokinin receptor activation is the mobilization of intracellular calcium ions ([Ca²⁺]i). nih.gov The binding of leucokinin to its receptor triggers a rapid increase in intracellular calcium levels. nih.gov This has been demonstrated in heterologous expression systems where cells expressing the leucokinin receptor respond to the ligand with a measurable increase in calcium. nih.gov This calcium signaling is a key mechanism through which leucokinins exert their physiological effects, such as the regulation of diuresis and ion transport in Malpighian tubules. nih.govnih.gov

Interactions with Other Second Messenger Systems

In the Malpighian tubules of Drosophila melanogaster, the diuretic action of leucokinin, which is mediated by Ca2+, has been shown to not involve the elevation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). sdbonline.org This indicates a lack of direct crosstalk with the adenylyl cyclase or guanylyl cyclase pathways in this specific tissue context.

Despite this, synergistic interactions have been observed. For instance, in locusts and Drosophila, Leucokinin (LK) and Diuretic Hormone 44 (DH44) are co-expressed in the same neurosecretory cells. mdpi.comnih.gov While LK acts through Ca2+, DH44 activates the cAMP signaling pathway in the principal cells of the Malpighian tubules. nih.gov The simultaneous release of these peptides leads to a synergistic effect on fluid secretion, demonstrating an interaction at the functional level where two distinct second messenger pathways converge to enhance a physiological outcome.

Furthermore, other neuropeptides can act on the same target cells as leucokinin but through different signaling cascades. For example, Capability (CAPA) peptides also regulate ion and water transport in the Malpighian tubules. Unlike leucokinin, CAPA peptides stimulate the production of nitric oxide (NO) and cGMP. nih.gov This illustrates that multiple signaling pathways, including Ca2+, cAMP, and cGMP/NO, can operate in parallel within the same regulatory system to control fluid and ion balance. The integration of these various second messenger signals allows for a more complex and nuanced regulation of epithelial transport.

Leucokinin Receptor Expression Patterns in Target Tissues and Neurons

The diverse functions of leucokinins are reflected in the widespread distribution of their receptors (LKR) across various tissues and neuronal populations in insects. mdpi.combohrium.com Expression patterns have been extensively studied in model organisms like the fruit fly, Drosophila melanogaster, and in various cockroach species. bohrium.comnih.gov

Epithelial and Muscle Tissues:

A primary site of LKR expression is the excretory system, particularly the Malpighian tubules. nih.govcaltech.edu In Drosophila, the LKR is specifically localized to the stellate cells of the tubules. nih.gov This expression is consistent with leucokinin's well-established role as a diuretic hormone that modulates ion and water transport to regulate fluid secretion. researchgate.net

Beyond the Malpighian tubules, leucokinin receptors are also found in the insect gut. Expression has been documented in the foregut, midgut, and hindgut. researchgate.netfrontiersin.orgnih.gov This localization corresponds to leucokinin's myotropic functions, where it stimulates muscle contractions to regulate gut motility and peristalsis. bohrium.comnih.gov Additionally, LKR expression has been identified in the male and female genital tracts, suggesting a role in reproductive physiology, potentially by influencing the peristaltic transfer of sperm or eggs. sdbonline.org

Central Nervous System (CNS):

In addition to peripheral tissues, leucokinin receptors are extensively expressed within the central nervous system, indicating their function as neuromodulators. sdbonline.orgnih.gov In Drosophila, LKR is expressed in small subsets of neurons in the brain and the ventral nerve cord. nih.govnih.gov These LKR-expressing neurons are often in close proximity to presynaptic terminals of leucokinin-producing neurons, forming defined neural circuits. nih.govnih.gov

Specific neuronal populations expressing LKR in Drosophila include:

Insulin-Producing Cells (IPCs): The leucokinin receptor is expressed in these key neurosecretory cells, suggesting a link between leucokinin signaling and the regulation of metabolism and sleep. mdpi.com

Anterior LK Neurons (ALKs): A set of lateral neurosecretory cells in the brain that express LKR, indicating potential autocrine or paracrine regulation. nih.govnih.gov

Neurons Innervating the Foregut: LKR-expressing neurons project to and innervate the foregut, forming a circuit that is crucial for regulating meal size. nih.govnih.gov

The number and distribution of LKR-expressing neurons can vary significantly between insect species. For example, cockroaches have a much larger number of leucokinin-expressing neurons compared to Drosophila, suggesting a more complex network of leucokinin signaling in the CNS of these insects. bohrium.com This neuronal expression underpins leucokinin's involvement in a wide range of behaviors and physiological states, including the regulation of feeding, sleep-metabolism interactions, state-dependent memory, and nociception. mdpi.comnih.gov

Interactive Data Tables

Table 1: Leucokinin Receptor Expression in Tissues Users can filter by tissue type or primary function.

| Tissue/Organ | Specific Cell Type/Region | Primary Function Associated with Expression | Species Example |

| Malpighian Tubules | Stellate Cells | Diuresis, Ion and Water Homeostasis | Drosophila melanogaster |

| Gut | Foregut, Midgut, Hindgut Muscle | Regulation of Meal Size, Motility, Peristalsis | Drosophila melanogaster, Hyphantria cunea |

| Genital Tract | Male and Female Tracts | Reproduction, Gamete Transfer | Drosophila melanogaster |

Table 2: Leucokinin Receptor Expression in the Central Nervous System (Drosophila melanogaster) Users can sort by neuron type or associated function.

| Neuron Type | Location in CNS | Associated Function |

| Insulin-Producing Cells (IPCs) | Brain (Pars Intercerebralis) | Regulation of Metabolism, Sleep |

| Anterior LK Neurons (ALKs) | Brain (Lateral) | Water and Ion Homeostasis, Feeding, Drinking |

| Foregut-Innervating Neurons | Brain | Meal Termination, Feeding Behavior |

| Ventral Nerve Cord Neurons | Ventral Nerve Cord | Locomotion, Ecdysis Behavior |

Neuroanatomy and Distribution of Leucokinin Iii Systems

Localization of Leucokinin-Expressing Neurons in Invertebrate Central Nervous Systems (CNS)

The number and types of LK-expressing neurons exhibit significant diversity across different insect species. For instance, the nervous system of a Drosophila larva contains a relatively simple pattern of 20 LK neurons of three main types, whereas cockroaches possess a much more complex system with approximately 250 different types of LK neurons. nih.gov This variability suggests species-specific complexities in LK signaling pathways. mdpi.com Despite these differences, a conserved feature across many insects is the presence of segmentally repeated LK-expressing neurosecretory cells in the abdominal neuromeres of the ventral nerve cord. nih.govmdpi.com

In the brains of many insects, LK is expressed in both interneurons and neurosecretory cells, indicating its dual role as a neuromodulator within the brain and as a hormone released into the circulatory system. mdpi.com In cockroaches and locusts, immunocytochemical studies have identified extensive networks of LK-expressing interneurons. nih.govmdpi.com For example, the brain of the cockroach Leucophaea maderae contains about 160 LK neurons, all with cell bodies located in the protocerebrum. nih.gov These include lateral and median neurosecretory cell groups that send axons to the corpora cardiaca, a major neurohemal organ. nih.gov Similarly, the locust brain contains approximately 140 LK-immunolabeled neurons. mdpi.com

In contrast, the adult Drosophila melanogaster brain has a much simpler arrangement, with only two pairs of distinct LK neurons. mdpi.com One pair is located in the lateral horn (LHLK neurons), and the other in the subesophageal zone (SELK neurons). nih.govresearchgate.net There is also a set of four pairs of neurosecretory cells, termed anterior LK neurons (ALKs), that express low and variable levels of LK in adults. mdpi.comnih.gov

| Insect Species | Approximate Number of LK Neurons | Key Locations | Neuron Types |

|---|---|---|---|

| Cockroach (Leucophaea maderae) | ~160 | Protocerebrum | Interneurons, Lateral Neurosecretory Cells (LNCs), Median Neurosecretory Cells (MNCs) |

| Locust (Locusta migratoria) | ~140 | Protocerebrum, Tritocerebrum | Interneurons |

| Fruit fly (Drosophila melanogaster) | ~4 (plus ALKs) | Lateral Horn, Subesophageal Zone, Anterior Brain | LHLKs, SELKs, ALKs |

A highly conserved feature of the LK system across numerous insect species is the presence of segmentally arranged neurosecretory cells in the abdominal neuromeres of the ventral nerve cord (VNC). nih.govmdpi.com These are commonly referred to as Abdominal Leucokinin Neurons (ABLKs). nih.gov Typically, there are one to three pairs of these LK-expressing cells in each abdominal neuromere. nih.govmdpi.com

In Drosophila, there are seven pairs of ABLKs in the larval stage, located in abdominal neuromeres A1–A7. nih.gov During metamorphosis, an additional three to four pairs are added. nih.gov These neurosecretory cells have axon terminations associated with peripheral nerves, neurohemal organs, and the body wall, suggesting they release LK as a circulating hormone to act on peripheral targets like the Malpighian tubules and visceral muscles. mdpi.com In adult Drosophila, there are 22 ABLKs in the abdominal neuromeres. nih.gov

Detailed studies in Drosophila melanogaster have characterized several specific types of LK neurons based on their location and morphology. nih.govresearchgate.net

LHLKs (Lateral Horn Leucokinin Neurons): A single pair of interneurons located in the lateral horn of the protocerebrum. nih.govresearchgate.net These neurons have extensive arborizations in the dorsolateral protocerebrum. nih.gov

SELKs (Subesophageal Leucokinin Neurons): These are descending neurons with cell bodies in the subesophageal zone (SEZ). mdpi.com In the larval stage, there are two pairs, but one pair is lost during pupal development. nih.gov Their processes extend extensively in the SEZ and tritocerebrum, and their axons descend into the ventral nerve cord. mdpi.comnih.gov

ALKs (Anterior Leucokinin Neurons): These are lateral neurosecretory cells that express LK, although often at low and variable levels in adults. mdpi.comnih.gov In larvae, they are more consistently labeled and have axon terminations in the ring gland. nih.govnih.gov These neurons are also known to co-express other neuropeptides. mdpi.comnih.gov

Axonal Projections and Neuropil Innervation

The axonal projections of LK neurons are widespread, innervating numerous neuropil regions throughout the CNS, which underscores their diverse modulatory roles. mdpi.com In insects like cockroaches and locusts, LK neurons exhibit bilateral arborizations, supplying neuropils in both brain hemispheres. mdpi.com

In the cockroach, LK-immunoreactive processes are found in the central body, optic lobe (medulla and lobula), antennal lobes, and various other neuropil regions in the protocerebrum, deutocerebrum, and tritocerebrum. mdpi.com Two pairs of large descending LK neurons send axons through the entire ventral nerve cord to the terminal abdominal ganglion. mdpi.com

In Drosophila, the LHLK neurons have profuse arborizations in the lateral horn and other neuropils of the dorsolateral protocerebrum. nih.gov The SELKs, being descending neurons, have axons that project down the ventral nerve cord. nih.govcaltech.edu The ABLKs send varicose axons to target sites such as the body wall muscles and the lateral heart nerve. nih.gov

Co-expression of Leucokinin with Other Neuropeptides and Neurotransmitters

Leucokinin is often co-expressed with other signaling molecules, which adds another layer of complexity and plasticity to its function. This co-localization allows for nuanced and context-dependent modulation of physiological processes.

A significant and functionally important instance of co-expression is the colocalization of LK with Diuretic Hormone 44 (DH44), a peptide analogous to the vertebrate corticotropin-releasing factor (CRF). nih.govnih.gov This co-expression is primarily observed in the abdominal neurosecretory cells (ABLKs) of several insect species, including Drosophila melanogaster, the housefly Musca domestica, the blood-sucking bug Rhodnius prolixus, and the moth Manduca sexta. mdpi.comnih.govnih.gov

In Drosophila, all ABLKs in the larva express DH44. nih.gov In the adult, the co-expression is strongest in the anterior, adult-specific ABLKs. nih.gov This co-release of two diuretic peptides from the same neurosecretory cells suggests a coordinated regulation of water and ion homeostasis. nih.govresearchgate.net While both peptides can stimulate fluid secretion in the Malpighian tubules, they may also have distinct or synergistic actions on other targets to fine-tune diuresis and feeding-related processes. mdpi.comnih.gov In Rhodnius, both LK and DH44 are released into the hemolymph after a blood meal, indicating a hormonal role in post-prandial diuresis. mdpi.com

Beyond DH44, the ALK neurons in Drosophila are a notable example of multi-peptide expression, co-expressing Ion Transport Peptide (ITP), tachykinins (TK), and short neuropeptide F (sNPF) in addition to LK. mdpi.comnih.gov This suggests that these neurons are involved in orchestrating a complex response to metabolic and ionic stress. mdpi.com

| Neuron Type | Insect Species | Co-expressed Peptide(s) | Primary Function |

|---|---|---|---|

| ABLKs | Drosophila melanogaster, Musca domestica, Rhodnius prolixus, Manduca sexta | Diuretic Hormone 44 (DH44) | Regulation of water and ion homeostasis, diuresis |

| ALKs | Drosophila melanogaster | Ion Transport Peptide (ITP), Tachykinins (TK), short neuropeptide F (sNPF) | Regulation of metabolic and ionic stress, feeding, and drinking |

| SIFamide neurons | Schistocerca gregaria | SIFamide | Potential role in orchestrating feeding, sleep, and mating |

Co-localization with Ion Transport Peptide (ITP), Tachykinins (TKs), and Short Neuropeptide F (sNPF)

In the fruit fly, Drosophila melanogaster, a specific subset of neurons demonstrates the co-expression of Leucokinin (LK) with several other neuropeptides, including Ion Transport Peptide (ITP), Tachykinins (TKs), and short Neuropeptide F (sNPF). nih.govnih.gov This co-localization is prominently observed in a group of four pairs of lateral neurosecretory cells in the brain known as Anterior Leucokinin neurons (ALKs). nih.govresearchgate.net

While these ALK cells can be identified using Lk-Gal4 driver lines, the immunodetection of Leucokinin peptide within them is variable, being more consistent in early larvae than in adult flies. nih.govnih.gov However, the expression of ITP, TKs, and sNPF in these same neurons is more consistent. nih.gov These multi-peptide neurons are implicated in regulating responses to metabolic and desiccation stress, as well as controlling water and ion homeostasis, feeding, and drinking behaviors. nih.govnih.gov The specific functional contribution of Leucokinin within this complex neurochemical environment of the ALKs is an area of ongoing investigation. nih.govresearchgate.net While the co-localization of LK with other neuropeptides is well-documented in the ALKs of Drosophila, it is not yet known whether similar co-expression patterns exist in the lateral neurosecretory cells of other insects, such as the cockroach Leucophaea maderae. nih.gov

Comparative Distribution Across Invertebrate Taxa (e.g., Drosophila, Cockroaches, Mosquitos, Mollusks)

The neuroanatomical organization of Leucokinin (LK) systems exhibits significant diversity across different invertebrate taxa, reflecting a wide range of functional adaptations. The number and complexity of LK-expressing neurons vary dramatically, from simple patterns in some insects to highly complex networks in others. mdpi.com

In Drosophila melanogaster, the LK system is relatively simple, comprising approximately 26 neurons of three primary types in the adult central nervous system. nih.gov This includes four interneurons in the brain and subesophageal zone, and 22 segmentally arranged neurosecretory cells in the abdominal neuromeres. nih.gov The larval stage features 20 LK neurons. nih.gov

Contrastingly, cockroaches (Leucophaea maderae) possess a much more extensive and complex LK system, with about 250 neurons of many different types. mdpi.com The brain alone contains approximately 160 LK-immunoreactive cell bodies, all located in the protocerebrum, including distinct median and lateral neurosecretory cell groups. nih.govnih.govresearchgate.net This numerical difference highlights a significant divergence in the complexity of LK signaling between Drosophila and cockroaches. mdpi.com

In mosquitos, such as Aedes aegypti, the distribution of LK neurons in the brain is similar to that found in cockroaches, with both lateral and median neurosecretory cells that project to the corpora cardiaca. nih.gov Like many other insects, mosquitos also feature two pairs of abdominal LK-expressing neurosecretory cells (ABLKs) in each ganglion. nih.gov The endogenous leucokinins in this species are referred to as aedeskinins. nih.gov

Outside of arthropods, the phylum Mollusca is the only other group where the distribution of a bona fide LK system has been described. nih.gov LK-expressing neurons have been mapped in species such as Lymnaea stagnalis, Helix pomatia, and Aplysia californica. nih.gov In the snail Helix pomatia, around 700 LK immunoreactive neurons have been identified in the central nervous system. nih.gov In the sea slug Aplysia californica, messenger RNA for the Aplysia Leucokinin (ALK) precursor is found predominantly in the buccal ganglia, which are involved in feeding behaviors. nih.gov

Table 1: Comparative Distribution of Leucokinin (LK) Neurons in Select Invertebrates

| Taxon | Species Example | Approximate Number of LK Neurons | Key Distribution Areas | Reference(s) |

|---|---|---|---|---|

| Insecta (Fly) | Drosophila melanogaster | ~26 (adult) | Brain, Subesophageal Zone, Abdominal Ganglia | nih.gov |

| Insecta (Cockroach) | Leucophaea maderae | ~250 | Brain (Protocerebrum), Optic Lobes, Ventral Ganglia | mdpi.comnih.gov |

| Insecta (Mosquito) | Aedes aegypti | Not specified | Brain (Neurosecretory cells), Abdominal Ganglia | nih.gov |

| Mollusca (Snail) | Helix pomatia | ~700 | Central Nervous System (Buccal, cerebral, pedal, viscero–parietal–pleural ganglia) | nih.gov |

| Mollusca (Sea Slug) | Aplysia californica | Not specified | Buccal Ganglia (predominantly) | nih.gov |

Physiological and Behavioral Roles of Leucokinin Iii Signaling

Regulation of Water and Ion Homeostasis

Leucokinin signaling is fundamentally involved in maintaining the delicate balance of water and ions within an organism. This is primarily achieved through its actions on the Malpighian tubules, the insect equivalent of kidneys, which are responsible for filtering waste and regulating fluid and electrolyte excretion.

Leucokinins, including Leucokinin III, are recognized for their potent diuretic activity. They stimulate secretion in the Malpighian tubules by increasing intracellular calcium levels in specific tubule cells, such as stellate cells, which in turn promotes chloride conductance and subsequent water transport across the epithelial cells mdpi.comfrontiersin.orgbiologists.comphysiology.org. This action leads to increased urine production, a critical mechanism for managing water and ion balance. Studies have shown that leucokinins can stimulate fluid secretion rates in various insect species, with effective concentrations often in the nanomolar range biologists.comcapes.gov.br. For instance, in Aedes aegypti, a leucokinin-like peptide caused depolarization of the transepithelial voltage in Malpighian tubules, indicating its role in regulating ion transport nih.gov. Abdominal leucokinin neurons (ABLKs) in Drosophila melanogaster specifically increase their calcium activity following water consumption, suggesting a direct role in regulating water homeostasis and associated physiology nih.gov.

The regulation of water and ion homeostasis by leucokinins is directly linked to an organism's ability to cope with environmental challenges such as osmotic and desiccation stress. By modulating water excretion, leucokinin signaling helps prevent excessive water loss. Research has indicated that knockdown of leucokinin or its receptor in the fall webworm (Hyphantria cunea) led to increased water content and improved survival rates under desiccation and starvation conditions, underscoring the peptide's role in water retention and stress tolerance frontiersin.org. Similarly, in Drosophila, leucokinin signaling has been implicated in responses to starvation, desiccation, and ionic stress plos.org.

Modulation of Feeding Behavior and Metabolism

Beyond its role in fluid balance, leucokinin signaling profoundly influences feeding behaviors and metabolic regulation, integrating nutritional status with physiological responses.

The activity of leucokinin-producing neurons is dynamically regulated by the organism's nutritional state. For instance, in Drosophila, leucokinin neurons exhibit reduced activity in response to glucose (fed state) and increased activity under starvation conditions nih.govnih.govbiorxiv.org. This modulation is linked to pathways involving AMP-activated protein kinase (AMPK), which plays a role in sensing cellular energy levels nih.govbiorxiv.org. This state-dependent activity allows leucokinin signaling to integrate metabolic cues and appropriately adjust physiological and behavioral outputs, such as sleep and feeding, to ensure energy balance nih.govnih.govbiorxiv.org.

Influence on Sleep-Wake Cycles and Circadian Rhythms

The leucokinin (LK) system is intricately involved in the regulation of an organism's daily rhythms, influencing both sleep patterns and the underlying biological clock mechanisms.

Leucokinin System Involvement in Sleep Regulation

Leucokinin neuropeptide (LK) and its receptor (LK-R) are essential for maintaining normal behavioral rhythms, impacting locomotor activity and sleep sdbonline.orgnih.gov. Research has identified specific neurons, notably the Lateral Horn Leucokinin (LHLK) neurons, as critical for the suppression of sleep during periods of starvation nih.govbiorxiv.orgresearchgate.net. These LHLK neurons communicate with insulin-producing cells (IPCs), which are key regulators of both sleep and feeding behaviors nih.govbiorxiv.orgresearchgate.netplos.org. The activity of LK neurons is modulated by the organism's feeding state; their activity decreases in response to glucose but increases under starvation conditions nih.gov. Consequently, disruptions in LK signaling lead to dysregulation of sleep-metabolism interactions, with LK mutants exhibiting impaired starvation-induced sleep suppression nih.govbiorxiv.orgplos.org.

Table 1: Impact of LK Signaling on Sleep Regulation under Different Feeding States

| Condition | LK Signaling Status | Effect on Sleep Suppression During Starvation | Reference |

| Fed | Normal | Present | nih.govbiorxiv.org |

| Starved | Normal | Present | nih.govbiorxiv.org |

| Starved | LK-RNAi (in LHLK) | Disrupted/Reduced | nih.govbiorxiv.org |

| Starved | Lk mutant | Disrupted/Reduced | nih.govbiorxiv.org |

| Starved | Lkr mutant | Disrupted/Reduced | nih.govbiorxiv.org |

Neuromodulation of Sensory Processing

Leucokinins play a significant role in modulating how organisms perceive and respond to sensory stimuli, particularly in the context of taste and pain.

Gustatory Sensitivity Modulation

Leucokinin signaling is implicated in the modulation of gustatory sensitivity and the regulation of feeding behavior mdpi.commdpi.comnih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.net. Specific neurons, such as the subesophageal zone leucokinin (SELK) neurons, receive direct input from gustatory receptor neurons (GRNs) that detect both bitter (potentially toxic) and sweet (nutritious) stimuli elifesciences.org. Furthermore, the expression of LK within these neurons is sensitive to the organism's metabolic state, particularly starvation levels elifesciences.org. This integration of gustatory cues and metabolic information by LK neurons influences feeding decisions elifesciences.org. Experimental evidence shows that impairing LK signaling can affect an organism's ability to respond to gustatory stimuli like sucrose (B13894) elifesciences.org.

Nociception Modulation

Leucokinin neurons are involved in modulating nociception, the nervous system's processing of noxious stimuli, and consequently, nocifensive behavior mdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netroyalsocietypublishing.orgosf.io. These neurons, which can descend from the suboesophageal ganglia to the ventral nerve cord, possess the ability to suppress nocifensive responses researchgate.netroyalsocietypublishing.orgosf.io. Notably, hunger has been shown to reduce an organism's response to noxious heat, a process mediated by the leucokinin system royalsocietypublishing.orgosf.io. Specifically, food deprivation leads to a decrease in nocifensive behavior, and this modulation is dependent on functional leucokinin neurons and their receptors osf.io.

Table 2: Influence of Hunger on Nociceptive Responses Mediated by Leucokinin

| Condition | Hunger Status | Nocifensive Behavior Response to Noxious Stimuli | Leucokinin System Status | Reference |

| Normal | Fed | Present | Functional | royalsocietypublishing.orgosf.io |

| Normal | Hungry | Reduced | Functional | royalsocietypublishing.orgosf.io |

| Hungry | Hungry | Not Reduced (similar to fed) | LK-RNAi/Mutant | osf.io |

Control of Muscle Activity and Motility

Historically, leucokinins were first characterized for their potent myotropic effects, meaning they stimulate muscle contractions mdpi.comsdbonline.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov. LKs are known to regulate hindgut motility, promoting contractions in this region of the digestive tract sdbonline.orgresearchgate.netnih.gov. For instance, Anopheles leucokinins have been observed to selectively act on hindgut muscles, eliciting contractile responses researchgate.net. Beyond motility, leucokinins also function as diuretic hormones, stimulating fluid secretion in the Malpighian (renal) tubules, which are critical for ion and water homeostasis mdpi.comsdbonline.orgresearchgate.netfrontiersin.orgnih.gov.

Table 3: Tissues and Muscular Effects Modulated by Leucokinin

| Tissue/Muscle Type | Effect of Leucokinin | Species/Context | Reference |

| Visceral Muscle | Stimulates contraction | Cockroach, Insects | mdpi.com |

| Hindgut Muscle | Stimulates contraction | Insects, Anopheles | sdbonline.orgresearchgate.netresearchgate.netnih.gov |

| Malpighian Tubules | Stimulates fluid secretion | Insects | mdpi.comsdbonline.orgresearchgate.netfrontiersin.orgnih.gov |

Compound List

Leucokinin (LK): A family of neuropeptides found in invertebrates.

Leucokinin Receptor (LK-R): The G-protein coupled receptor for leucokinin.

Pigment Dispersing Factor (PDF): A neuropeptide involved in circadian rhythms, sometimes co-expressed with LK neurons natureasia.comfrontiersin.org.

Diuretic Hormone 44 (DH44): Co-expressed with LK in abdominal neurosecretory cells, contributing to diuretic functions and food intake regulation mdpi.comresearchgate.net.

Tachykinins: Vertebrate neuropeptides with structural homology to leucokinins sdbonline.orgnih.gov.

Insulin-like Peptides (DILPs): Involved in nutrient sensing and metabolism, their signaling is modulated by LK in certain contexts biorxiv.orgresearchgate.netplos.orgresearchgate.netbiorxiv.org.

Hindgut and Visceral Muscle Stimulation (Myotropic Effects)

Leucokinins were initially identified for their potent effects on insect visceral muscles, particularly the hindgut. Studies have shown that LKs stimulate contractions in the hindgut of various insect species, including cockroaches nih.govmdpi.commdpi.com, the housefly (Musca domestica), and the assassin bug (Rhodnius prolixus) mdpi.com. In R. prolixus, LK also influences the anterior midgut by decreasing its resistance and increasing the frequency of contractions, contributing to rapid diuresis mdpi.com. This myotropic action is a fundamental role attributed to the leucokinin peptide family.

Locomotion and Escape Responses

In the larval stages of Drosophila melanogaster, leucokinin-expressing neurons have been shown to modulate locomotion and escape responses mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearcher.life. Research indicates that LK signaling can influence the sensitivity to stimuli, potentially mediating defensive behaviors. For instance, some studies suggest that leucokinin neurons can suppress nocifensive behavior researchgate.net.

Roles in Developmental and Reproductive Processes

The leucokinin system also plays a role in key developmental and reproductive events across different invertebrate species.

Ecdysis Behavior Modulation

Leucokinin signaling is implicated in the complex behavioral sequence of ecdysis, the process by which insects shed their exoskeleton during molting sdbonline.org. In Drosophila larvae, LK neurons are known to modulate aspects of ecdysis behavior mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearcher.life. Specifically, certain neurons that express the ecdysis-triggering hormone receptor (ETHR) also co-express leucokinin. This co-expression suggests a role for LK in regulating fluid balance, which is critical for facilitating ecdysis, particularly at the pupal stage sdbonline.org. This compound (Lem-K-III) has also been associated with ecdysis annualreviews.org.

Delayed Oviposition and Egg Hatching (Tick Models)

In the cattle fever tick (Rhipicephalus microplus), research has highlighted the involvement of leucokinin signaling in reproductive processes. Silencing the leucokinin receptor (LKR) in female ticks using double-stranded RNA (dsRNA) led to significant reproductive consequences. These included decreased egg production, reduced egg hatching rates, and a delay in both oviposition and egg hatching mdpi.comnih.govusda.govnih.gov. These findings strongly suggest that the leucokinin system plays a crucial role in the reproductive fitness of these ticks. The LKR in R. microplus is primarily localized to the periphery of the female midgut, and its silencing resulted in a reduction in body weight by approximately 30% and a decrease in egg mass weight, potentially linked to impaired heme metabolism usda.govnih.govfrontiersin.org.

Table 1: Reproductive Effects of LKR Silencing in Rhipicephalus microplus

| Parameter | Effect of LKR Silencing |

| Egg Production | Decreased |

| Egg Hatching | Decreased |

| Time to Oviposition | Delayed |

| Time for Egg Hatching | Delayed |

| Egg Mass Weight | Reduced |

| Female Body Weight | Reduced (~30%) |

State-Dependent Memory Formation

In adult Drosophila, leucokinin plays a significant role in the formation and expression of state-dependent memories. Specific interneurons in the brain that express LK are implicated in these processes mdpi.comresearchgate.netresearchgate.netnih.govresearcher.life. Leucokinin release is essential for the state-dependent expression of memories related to seeking water and sugar researchgate.net. The mechanism involves leucokinin modulating specific dopaminergic neurons in the mushroom bodies: it inhibits certain dopaminergic neurons to promote the expression of thirst-specific water memories, while activating other dopaminergic neurons to facilitate hunger-dependent sugar memory expression researchgate.net.

Table 2: Functional Roles of Leucokinin (LK) in Drosophila

| Behavioral/Physiological Role | Specific Function | Primary LK-Expressing Neurons Involved |

| Locomotion | Modulation of movement and escape responses in larvae. | Larval LK neurons |

| Ecdysis Behavior | Modulation of molting behavior, potentially regulating fluid balance for shedding. | Larval LK neurons |

| State-Dependent Memory Formation | Facilitates expression of thirst-specific water memories and hunger-dependent sugar memories by modulating mushroom body dopaminergic neurons. | Brain interneurons |

| Hindgut Motility | Stimulates contractions in the hindgut. | Abdominal LK neurons, Brain neurons |

| Diuresis | Stimulates fluid secretion by Malpighian tubules. | Abdominal LK neurons, Brain neurons |

| Feeding Regulation | Modulates meal size and feeding behavior. | Brain interneurons |

| Stress Response | Contributes to resistance against desiccation and starvation. | Abdominal LK neurons |

Mentioned Compounds:

Leucokinin (LK)

Diuretic hormone (DH44)

Tachykinin

Short neuropeptide F (sNPF)

Ion transport peptide (ITP)

Insulin-like peptide (ILP)

Sulfakinins

Allatostatins

Eclosion hormone (EH)

Ecdysis-triggering hormone (ETH)

Crustacean cardioactive peptide (CCAP)

Bursicon

DH31

Neuropeptide F (NPF)

Hugin

Drosokinin

Advanced Methodological Approaches in Leucokinin Research

Genetic Tools for Studying Leucokinin Systems

Genetic tools have been instrumental in elucidating the function of leucokinin-producing neurons and their signaling pathways. The GAL4-UAS system, RNA interference (RNAi), and gene knockdown techniques are among the most widely used approaches. nih.gov

The GAL4-UAS system is a bipartite expression system that allows for the targeted expression of transgenes in specific cell populations. nih.gov In leucokinin research, this system has been used to create driver lines, such as Lk-GAL4 and Lkr-GAL4, which express the yeast transcription factor GAL4 under the control of the leucokinin or leucokinin receptor gene promoters, respectively. nih.govplos.org By crossing these driver lines with flies carrying a gene of interest downstream of an Upstream Activating Sequence (UAS), researchers can manipulate leucokinin-expressing or -responsive neurons. For example, this system has been used to express fluorescent reporters to visualize the anatomy of leucokinin neurons, or to express proteins that activate or inhibit neuronal activity to study their function. nih.govresearchgate.net

| Genetic Tool | Application in Leucokinin Research | Key Findings |

| GAL4-UAS System | Targeted expression of transgenes in leucokinin neurons and their targets. | Visualization of neuronal morphology; functional manipulation of specific leucokinin circuits. nih.govnih.gov |

| RNA interference (RNAi) | Knockdown of leucokinin (Lk) and leucokinin receptor (Lkr) gene expression. | Revealed roles in sleep, metabolism, and chemosensation. nih.govmdpi.com |

| Gene Knockdown | Reduction of leucokinin signaling to study its physiological and behavioral roles. | Demonstrated the importance of leucokinin in regulating stress tolerance and feeding behavior. frontiersin.org |

Optogenetic and Thermogenetic Manipulation of Leucokinin Neurons

Optogenetics and thermogenetics are powerful techniques that allow for the temporal control of neuronal activity using light and temperature, respectively. nih.gov These methods provide a high degree of precision for dissecting the function of specific neurons within a neural circuit.

Optogenetics involves the expression of light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), in target neurons. nih.govresearchgate.netyoutube.comyoutube.com When stimulated with light of a specific wavelength, these channels open, leading to depolarization and neuronal activation. Conversely, light-sensitive inhibitory pumps, like halorhodopsin, can be used to silence neuronal activity. While specific studies focusing solely on the optogenetic manipulation of Leucokinin III are not extensively documented, the methodology has been widely applied to study neuropeptidergic circuits in insects. nih.gov The principle involves using Lk-GAL4 lines to drive the expression of these optogenetic tools in leucokinin-producing neurons, allowing for their precise activation or inhibition to observe the immediate behavioral or physiological consequences.

Thermogenetics utilizes temperature-sensitive ion channels, such as the Transient Receptor Potential (TRP) channels, to control neuronal activity. uzh.ch A commonly used tool in Drosophila is the dTRPA1 channel, which is activated at temperatures above a certain threshold, leading to neuronal firing. This approach has been used to activate leucokinin neurons. For instance, expressing the TrpA1 channel in leucokinin neurons and subsequently increasing the ambient temperature led to the activation of these neurons and an increase in rearing behavior in larvae, highlighting a role for leucokinin in motor programs. The advantage of thermogenetics is that it can be less invasive than implanting optical fibers for light delivery, especially in small organisms. uzh.ch

| Technique | Principle | Application in Leucokinin Research |

| Optogenetics | Use of light-sensitive proteins to control neuronal firing. nih.govresearchgate.netyoutube.comyoutube.com | Targeted activation or inhibition of leucokinin neurons to study their role in behavior and physiology. |

| Thermogenetics | Use of temperature-sensitive ion channels to manipulate neuronal activity. uzh.ch | Activation of leucokinin neurons via temperature shifts to investigate their contribution to specific behaviors like larval turning. |

Functional Imaging and Electrophysiological Techniques for Neuronal Activity

To understand how leucokinin neurons respond to various stimuli and how they modulate the activity of other cells, researchers employ functional imaging and electrophysiological techniques.

Functional imaging allows for the real-time visualization of neuronal activity. A widely used tool is the genetically encoded calcium indicator GCaMP, which fluoresces upon binding to calcium ions that enter the neuron during an action potential. biorxiv.org By expressing GCaMP in leucokinin neurons (e.g., using Lk-GAL4 > UAS-GCaMP), researchers can monitor their activity in living animals. biorxiv.org Studies have used this approach to show that the activity of certain leucokinin neurons, specifically the Lateral Horn Leucokinin (LHLK) neurons, is modulated by the feeding state of the fly. nih.govbiorxiv.org Functional imaging revealed that these neurons show reduced activity in response to glucose application and increased activity under starved conditions. nih.govbiorxiv.org

Electrophysiological techniques provide a direct measure of the electrical properties of neurons and their responses to stimuli. While intracellular recordings from the relatively small leucokinin neurons in insects can be technically challenging, extracellular recording methods have been used to study the effects of leucokinins on target tissues. nih.gov For example, it has been shown that a stable leucokinin analog can block the electrophysiological response to sugar in chemosensory sensilla on the mouthparts of mosquitos, suggesting a role for leucokinin in modulating taste perception. mdpi.com

| Technique | Method | Findings in Leucokinin Research |

| Functional Imaging (GCaMP) | Genetically encoded calcium indicators visualize changes in intracellular calcium as a proxy for neuronal activity. biorxiv.org | Activity of LHLK neurons is decreased by glucose and increased by starvation. nih.govbiorxiv.org |

| Electrophysiology | Measurement of electrical activity in neurons and target cells. | Leucokinin analogs can inhibit the electrical responses of gustatory neurons to sugars. mdpi.com |

Histological and Immunocytochemical Localization

Understanding the anatomical organization of the leucokinin system is fundamental to deciphering its function. Histological and immunocytochemical methods are used to map the distribution of leucokinin-producing neurons and their receptors.

Immunocytochemistry (or immunohistochemistry) utilizes antibodies that specifically recognize and bind to leucokinin peptides or their receptors. researchgate.net By labeling these antibodies with fluorescent tags or enzymes, researchers can visualize the location of these molecules within the nervous system and other tissues. researchgate.net This technique has been extensively used to describe the distribution of leucokinin-immunoreactive neurons in the central nervous system of various insects, including Drosophila, cockroaches, and locusts. nih.govnih.gov These studies have revealed distinct populations of leucokinin neurons in the brain and abdominal ganglia, some of which appear to be interneurons, while others are neurosecretory cells. mdpi.comnih.gov Similarly, antibodies raised against the leucokinin receptor have been used to identify the cells and tissues that are targets of leucokinin signaling, such as the stellate cells of the Malpighian tubules. nih.gov

Histological techniques , often used in conjunction with immunocytochemistry, provide the structural context for the localization of leucokinin and its receptor. By sectioning and staining tissues, researchers can examine the detailed morphology of leucokinin neurons and their projections to various neuropils and peripheral targets. researchgate.net The combination of genetic reporters (like GFP expressed via Lk-GAL4) with histological methods has provided a more accurate and detailed morphological description of the different types of leucokinin neurons and their potential connections. nih.gov

| Technique | Description | Key Discoveries |

| Immunocytochemistry | Use of specific antibodies to visualize the location of leucokinin peptides and receptors. researchgate.net | Mapped the distribution of leucokinin neurons in the brain and ventral nerve cord of various insects; identified target cells like stellate cells. nih.govnih.gov |

| Histology | Microscopic examination of tissue structure. | Provided detailed anatomical context for the leucokinin system, revealing the morphology of leucokinin-expressing neurons and their projections. nih.govresearchgate.net |

Proteomic and Transcriptomic Analyses

"Omics" approaches provide a global view of the molecules within a cell or tissue, offering unbiased insights into the functional state of the leucokinin system.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a specific cell type. RNA-sequencing (RNA-seq) has been applied to leucokinin-expressing neurons to identify genes that are differentially expressed under different physiological conditions. For example, by sorting leucokinin neurons labeled with a fluorescent reporter and performing RNA-seq, researchers have shown that the expression of the leucokinin gene itself is upregulated in response to starvation. biorxiv.orgelifesciences.org This approach can also reveal other genes and pathways that are co-regulated with leucokinin, providing clues about its broader functional network. elifesciences.org

Proteomics is the large-scale study of proteins, particularly their structures and functions. While comprehensive proteomic studies specifically targeting this compound-expressing cells are still emerging, this approach holds great potential. Mass spectrometry-based proteomics could be used to identify the full complement of proteins present in leucokinin neurons, including other neuropeptides that may be co-released, as well as downstream signaling molecules that are activated upon receptor binding. nih.gov Such studies could provide a deeper understanding of the molecular machinery underlying leucokinin synthesis, release, and action.

| Analysis | Focus | Application to Leucokinin Research |

| Transcriptomics (RNA-seq) | Analysis of the complete set of RNA transcripts. | Identified starvation-induced upregulation of leucokinin gene expression in specific neurons. biorxiv.orgelifesciences.org |

| Proteomics | Large-scale study of proteins. | Potential to identify co-released neuropeptides and downstream signaling components in the leucokinin system. nih.gov |

Evolutionary Perspectives and Comparative Physiology of Leucokinin Iii

Phylogenetic Analysis of Leucokinin Peptides and Receptors

Phylogenetic analyses of leucokinin (LK) peptides and their G-protein coupled receptors (GPCRs) have been instrumental in tracing the evolutionary history of this signaling system, which is found exclusively in protostomes. These studies typically involve comparing the amino acid sequences of LK precursors and full-length receptors from a diverse range of invertebrate species. By aligning these sequences and constructing phylogenetic trees using methods like maximum likelihood or neighbor-joining, researchers can infer evolutionary relationships.

The LK receptors are only distantly related to other known receptor families, highlighting their unique evolutionary path. Phylogenetic trees of LK receptors show distinct clusters that often correspond to taxonomic groupings, such as insects. For instance, a phylogenetic analysis of the leucokinin receptor from the fall webworm, Hyphantria cunea (HcLKR), showed it clustering with homologs from other lepidopteran species, indicating a shared ancestry. Such analyses utilize out-groups, like the Drosophila neuropeptide F receptor, to root the tree and establish a clear evolutionary direction.

The peptides themselves are derived from precursor proteins, which can contain multiple copies of leucokinin-like peptides. The defining feature of most leucokinins is the highly conserved C-terminal pentapeptide motif, F-X-S-W-G-amide (or similar variations), which is crucial for receptor binding and activation. While this core motif is conserved, the N-terminal sequences can be highly variable, providing a basis for phylogenetic comparison and the evolution of different peptide paracopies within and between species.

Conservation and Divergence of Leucokinin Signaling Across Invertebrate Phyla

The leucokinin signaling system is widespread among protostomes, with well-documented roles in arthropods, annelids, and mollusks. This broad distribution points to an ancient origin for this signaling pathway.

Conservation: The most conserved feature of the leucokinin system is the structure of the peptide ligand, specifically the C-terminal pentapeptide motif F-X-Y-W-G-amide. This motif is critical for the peptide's function and is recognized by the leucokinin receptor across different phyla. The function of leucokinin as a myotropic agent, stimulating muscle contractions, particularly in the hindgut, is another conserved role observed in diverse insects like cockroaches and Drosophila. Furthermore, its role as a diuretic hormone, promoting fluid secretion in the Malpighian tubules, is also a widely conserved function in many insect species.

Divergence: Despite these conserved elements, significant divergence exists. The number and sequence of LK peptides encoded by a single precursor gene can vary dramatically. For example, the cockroach Leucophaea maderae has eight LK peptides, while Drosophila melanogaster has only one. The sequences themselves also show variation; for instance, the C-terminal motif in nematodes is often F-X-X-W-A-amide, and in some gastropod mollusks, it is W-S-amide.

The anatomical distribution of LK-expressing neurons also shows considerable divergence, suggesting species-specific functional adaptations. In insects, while the presence of 1-3 pairs of LK-expressing neurosecretory cells in the abdominal neuromeres is a common feature, the number and arrangement of LK neurons in the brain are highly variable. Cockroaches possess about 250 LK neurons of many different types, whereas the Drosophila larva has only 20. In the mollusk phylum, the distribution is also extensive; the snail Helix pomatia has around 700 LK-immunoreactive neurons throughout its central nervous system. This variability in neuronal architecture implies a divergence in the specific physiological processes modulated by leucokinin in different species.

| Feature | Conserved Aspects | Diverged Aspects |

|---|---|---|

| Peptide Structure | C-terminal pentapeptide motif (F-X-S-W-G-amide) essential for activity. | Variation in the final amino acid (e.g., FXXWA-amide in nematodes, WS-amide in mollusks). Number of peptide paracopies per gene varies greatly (e.g., 8 in cockroaches, 1 in Drosophila). |

| Physiological Function | Myotropic (hindgut contraction) and diuretic (Malpighian tubule secretion) roles are common in insects. | Specific roles in regulating meal size, stress, and behavior appear to be more specialized. In Rhodnius prolixus, LK does not act as a diuretic but affects midgut muscle contraction. |

| Neuronal Architecture | Presence of segmentally arranged neurosecretory cells in the abdominal ganglia of many insects. | The number and complexity of LK neurons in the brain vary significantly between species (e.g., ~250 in cockroaches vs. 20 in Drosophila larvae). |

Evolutionary Implications of Leucokinin System Absence in Specific Taxa (e.g., Vertebrates)

A striking feature of the leucokinin signaling system is its complete absence in deuterostomes, including all vertebrates. Genomic and transcriptomic surveys have confirmed that no orthologs of either the leucokinin peptide or its receptor exist in these lineages. This absence is not limited to vertebrates; the LK system is also missing from several invertebrate phyla.

The restriction of the LK system to protostomes suggests that it either evolved after the divergence of protostomes and deuterostomes or was lost early in the deuterostome lineage. The latter scenario is considered more likely for many ancient neuropeptide systems. The functions regulated by leucokinin in invertebrates—such as water balance, muscle contraction, and feeding—are fundamental physiological processes that are controlled by different, non-homologous signaling systems in vertebrates. For example, fluid homeostasis in vertebrates is primarily regulated by the renin-angiotensin-aldosterone system and vasopressin, while gut motility is controlled by a complex interplay of enteric nervous system transmitters, including serotonin (B10506) and tachykinins.

It was once suggested that leucokinins were homologous to vertebrate tachykinins, but this has been refuted. Although the Drosophila leucokinin receptor shares a distant homology with vertebrate tachykinin receptors, the peptides themselves are not related. The evolutionary implication is that while some receptor scaffolds may be ancient, the specific ligand-receptor pairings for certain physiological functions have evolved independently in different lineages. The absence of the LK system in vertebrates underscores the evolutionary plasticity of neuroendocrine regulation, where distinct molecular toolkits have been adopted to solve similar physiological challenges.

Functional Redundancy and Specialization within Leucokinin Subfamilies

Many invertebrate species possess multiple, sequence-related leucokinin peptides, known as paracopies, which are produced from a single precursor gene. The Madeira cockroach (Rhyparobia maderae), for instance, produces eight distinct leucokinins (Leucokinin I-VIII). This multiplicity raises questions about whether these different forms are functionally redundant or have specialized roles.

Functional Redundancy: Redundancy would imply that multiple LK peptides can bind to the same receptor and elicit the same physiological response. This could be an evolutionary strategy to ensure robust signaling. If one peptide is degraded or fails to be processed correctly, others can compensate, maintaining the integrity of the physiological function, such as diuresis or gut motility. Given the highly conserved C-terminal motif required for receptor activation, it is plausible that different paracopies with variations in their N-terminal regions could still activate the same receptor, perhaps with differing affinities or potencies.

Functional Specialization: Alternatively, the variations in peptide structure could lead to functional specialization. This could manifest in several ways:

Receptor Subtypes: Different LK peptides could show preferential binding to distinct, yet-undiscovered receptor subtypes, leading to different downstream cellular effects.

Tissue-Specific Expression: Different paracopies might be expressed in different neurons or released under different physiological conditions, targeting distinct tissues or circuits.

Differential Stability: The variable N-terminal sequences could affect the peptides' half-life in the hemolymph, leading to some acting as short-range neuromodulators while others function as long-lasting hormones.

In Drosophila, where only a single LK peptide exists, different populations of LK-expressing neurons are associated with distinct functions. For example, abdominal LK neurons (ABLKs) regulate water balance and post-mating behaviors, while brain interneurons are involved in feeding and sleep-metabolism interactions. This spatial specialization of a single peptide's function provides a model for how multiple peptides in other species could have evolved specialized roles, with each paracopy being expressed in a specific neuronal subset to control a distinct physiological process.

Future Directions and Translational Research Potential

Elucidating Unexplored Leucokinin Functions and Neuronal Connections

While Leucokinin (LK) has been implicated in diverse functions such as feeding, sleep-metabolism interactions, memory formation, and gustatory sensitivity researchgate.netnih.gov, many of its roles and the specific neuronal circuits involved remain to be fully elucidated. Research indicates that LK neurons are distributed across the insect central nervous system, including the brain and ventral nerve cord, with distinct populations potentially governing different physiological processes researchgate.netmdpi.comresearchgate.net. For instance, specific LK neurons in the brain have been linked to the integration of gustatory and metabolic information, influencing feeding initiation elifesciences.orgelifesciences.org. Furthermore, LK signaling has been shown to modulate stress responses, water homeostasis, locomotor activity, and metabolic rate biorxiv.orgplos.org. Future research will focus on mapping the precise neuronal connections and identifying the downstream targets of these LK-expressing neurons to gain a comprehensive understanding of their contribution to complex behaviors and physiological regulation researchgate.netscispace.com. Understanding these intricate connections is crucial for uncovering novel functions that may have been overlooked, particularly in less-studied insect species or developmental stages mdpi.com.

Investigating Hierarchical Modulatory Roles of Leucokinin in Complex Circuits

Neuropeptides, including Leucokinin, often operate within complex neural circuits, exerting modulatory effects at various hierarchical levels researchgate.netfrontiersin.org. LK neurons have been identified as part of circuits that integrate sensory inputs with internal states, such as feeding status elifesciences.orgelifesciences.org. For example, specific LK neurons in the subesophageal zone (SELK neurons) receive input from both sweet and bitter gustatory neurons and are sensitive to the fly's starvation level, suggesting a role in integrating taste information with metabolic state elifesciences.orgelifesciences.org. Additionally, LK signaling has been implicated in the modulation of circadian rhythms and sleep-metabolism interactions, connecting pacemaker neurons to brain areas regulating locomotor activity and sleep sdbonline.org. Future research aims to unravel how LK peptides act as modulators within these complex circuits, potentially influencing information processing at different stages, from sensory input to motor output and behavioral decision-making researchgate.netresearchgate.net. This hierarchical understanding is key to deciphering how LK orchestrates diverse physiological responses and behaviors biorxiv.orgplos.org.

Development of Modulators Targeting Leucokinin III Signaling for Pest Management

The conserved nature of neuropeptide signaling systems, including Leucokinin, across many insect species makes them attractive targets for developing novel, eco-friendly pest management strategies nih.govfrontiersin.orgbioinfopublication.orgwikipedia.org. Disrupting essential LK functions could lead to significant detrimental effects on insect pests.

Leucokinin receptors (LKRs) are G protein-coupled receptors (GPCRs) that are essential for LK signaling mdpi.comfrontiersin.orgjove.com. Targeting these receptors with specific agonists or antagonists presents a promising avenue for pest control. Research has shown that insect GPCRs are viable targets for insecticides that can disrupt normal physiological activities frontiersin.orgbioinfopublication.org. The development of high-throughput screening (HTS) assays, such as calcium fluorescence assays, allows for the identification of small molecules that can act as agonists or antagonists of insect LKRs jove.com. Such modulators could potentially interfere with vital LK functions, leading to reduced feeding, disrupted osmoregulation, or other debilitating effects in target pests mdpi.comfrontiersin.orgresearchgate.netpnas.org. For example, a peptidase-resistant kinin analog has been shown to inhibit sucrose (B13894) taste detection and elicit aversive behavior in mosquitoes, highlighting the potential of such compounds pnas.org. The arthropod specificity of kinin receptors further enhances their appeal as targets, minimizing off-target effects on non-target organisms jove.comresearchgate.netnih.gov.

Q & A

Q. What is the molecular structure of Leucokinin III, and what methodologies are used for its characterization?

this compound is an 8-amino acid neuropeptide with the sequence DQGFNSWG-amide (where "amide" indicates C-terminal amidation). Structural characterization typically employs:

- Mass spectrometry (MALDI-TOF) for molecular weight confirmation (e.g., 908.9 Da, C40H52N12O13) .

- High-performance liquid chromatography (HPLC) for purity assessment, often coupled with synthetic standards .

- Nuclear magnetic resonance (NMR) for resolving tertiary structures in solution-phase studies, though this is less common due to peptide size and solubility challenges .

Q. Which experimental models are established for studying this compound’s physiological roles?

Key models include:

- Insect systems : Hyphantria cunea (fall webworm) for diuretic function analysis via RNA interference (RNAi) and receptor binding assays .

- Drosophila melanogaster: Used to study leucokinin’s role in chemosensory behavior and metabolic regulation via genetic tools like GAL4/UAS and CRISPR/Cas9 .

- Lymnaea stagnalis (freshwater snail): For evolutionary comparisons of leucokinin-like peptides and receptor interactions .

Q. What standardized protocols exist for synthesizing and purifying this compound?

Synthesis involves:

- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with post-synthesis amidation .

- HPLC purification with C18 columns and gradient elution (e.g., 10–60% acetonitrile in 0.1% trifluoroacetic acid) .

- Quality control : Purity ≥95% verified via HPLC, and identity confirmed by mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional roles across species?

Discrepancies (e.g., diuretic effects in H. cunea vs. chemosensory modulation in Drosophila) may arise from:

- Receptor isoform diversity : Leucokinin receptors (Lkr) vary in ligand-binding domains across species .

- Experimental conditions : Differences in dosage, administration routes, or physiological states (e.g., feeding status) .

- Methodological rigor : Standardize assays (e.g., in vitro tubule secretion assays vs. in vivo behavioral tests) and include positive controls like known diuretics .

Q. What advanced techniques are recommended for studying this compound-receptor interactions?

- RNAi knockdown : Silencing Lkr in H. cunea to validate ligand-receptor specificity .

- Calcium imaging : Using GCaMP6m in Drosophila neurons to monitor leucokinin-induced intracellular signaling .

- Surface plasmon resonance (SPR) : Quantify binding kinetics between synthetic this compound and recombinant receptors .

Q. How should researchers design experiments to investigate this compound’s role in metabolic regulation?

A robust design includes:

- Dual approaches : Combine genetic ablation (e.g., CRISPR/Cas9) with pharmacological administration .

- Multi-omics integration : Transcriptomics to identify downstream targets and metabolomics to assess nutrient flux .

- Behavioral assays : Measure feeding or locomotion changes under leucokinin modulation, controlling for variables like circadian rhythm .

Methodological Challenges and Solutions

Q. What are the limitations of current this compound detection methods, and how can they be improved?

- Antibody specificity : Commercial antibodies often cross-react with other leucokinins. Solution: Develop custom polyclonal antibodies using unique epitopes (e.g., N-terminal DQG sequence) .

- Low endogenous levels : Use immunoaffinity enrichment prior to LC-MS/MS for enhanced sensitivity .

Q. How can computational modeling enhance understanding of this compound signaling pathways?

- Molecular docking : Predict interaction sites between this compound and its receptor using tools like AutoDock Vina .

- Network analysis : Map leucokinin-associated genes (e.g., Dilp2, mTOR) in Drosophila to identify regulatory hubs .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.